3-Bromo-2-methyl-3-phenylacrylic acid

Lipophilicity ADME CNS Permeability

Sourcing a conformationally restricted, mono-brominated scaffold for CNS-focused library design is challenging. This compound solves that by providing a single, sterically defined (Z)-vinylic bromine handle for predictable Suzuki-Miyaura/Stille coupling, avoiding the complex mixtures of positional isomers. • LogP 2.7 - preferred starting point for BBB-penetrant candidates vs. non-brominated analogs • Exclusive (Z)-geometry enforces pre-organized ligand shape for structure-based drug design • Part of rare screening collections; in-house QC required; shipped under inert atmosphere for stability.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B12967021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-3-phenylacrylic acid
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC(=C(C1=CC=CC=C1)Br)C(=O)O
InChIInChI=1S/C10H9BrO2/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)/b9-7-
InChIKeyHPZVCOIYBKTVPI-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methyl-3-phenylacrylic Acid: Brominated α,β-Unsaturated Carboxylic Acid for Screening


3-Bromo-2-methyl-3-phenylacrylic acid (CAS 1824-06-2, C10H9BrO2, MW 241.08 g/mol) is a brominated α,β-unsaturated carboxylic acid derivative structurally related to cinnamic acid. The compound exists in two stereoisomeric forms (E/Z), with the (Z)-isomer being the predominant configuration. Its molecular features—a vinylic bromine atom, a conjugated carboxylic acid group, and a phenyl ring—confer specific physicochemical properties, including a predicted XLogP3-AA value of 2.7 [1]. This compound is primarily offered as a rare chemical in screening collections for early discovery research , and its bromine atom serves as a versatile synthetic handle for further derivatization through cross-coupling or nucleophilic substitution reactions [2].

Rare screening compound for early discovery libraries
Vinylic bromine as versatile synthetic handle for cross-coupling
α,β-Unsaturated acid scaffold for derivatization and SAR studies

Why Structural Analogs Cannot Substitute This Compound


The presence and specific position of the bromine atom in 3-bromo-2-methyl-3-phenylacrylic acid fundamentally alters its physicochemical and reactivity profile relative to its non-brominated parent, 2-methyl-3-phenylacrylic acid (α-methylcinnamic acid), and its positional isomer, 3-(3-bromophenyl)-2-methylacrylic acid. The vinylic bromine in the target compound creates a distinct electrophilic center for nucleophilic attack and cross-coupling, while also significantly increasing lipophilicity (ΔLogP ~ 1.5-2.0 units compared to the non-brominated parent [1]). These differences directly impact solubility, permeability, and potential off-target binding profiles [2], making generic substitution scientifically invalid for applications requiring precise molecular interactions or downstream synthetic transformations.

Lipophilicity mismatch

Non-brominated parent may exhibit substantially lower LogP, altering permeability and reactivity profiles.

Reactive site ambiguity

Positional isomer presents two electrophilic sites, complicating selective derivatization and product purity.

Conformational flexibility

Absence of vinylic bromine removes steric constraint, potentially reducing binding pre-organization.

Differentiation from Closest Analogs


Lipophilicity and Permeability Enhancement

The introduction of a vinylic bromine atom at the 3-position in 3-bromo-2-methyl-3-phenylacrylic acid results in a predicted XLogP3-AA value of 2.7 [1], which is substantially higher than the predicted LogP of the non-brominated parent compound, 2-methyl-3-phenylacrylic acid (α-methylcinnamic acid, predicted LogP ≈ 1.2-1.5) . This increase in lipophilicity directly correlates with enhanced membrane permeability, a critical parameter for central nervous system (CNS) drug discovery programs and cell-based assays where passive diffusion is a rate-limiting step. The difference of approximately 1.5 LogP units is significant and translates to a theoretical ~30-fold increase in partition coefficient (octanol/water) [2].

Lipophilicity Difference
Class-level
XLogP3-AA 2.7 vs ~1.2–1.5 for non-brominated parent
Supports permeability-driven screening selection
Predicted values; experimental validation recommended
Lipophilicity ADME CNS Permeability LogP

Vinylic vs. Aromatic Bromine Reactivity

3-Bromo-2-methyl-3-phenylacrylic acid possesses a vinylic bromine atom directly attached to the α,β-unsaturated system, which exhibits a distinctly different reactivity profile compared to the aromatic bromine in its positional isomer, 3-(3-bromophenyl)-2-methylacrylic acid . The vinylic bromide is susceptible to nucleophilic vinylic substitution (SNV) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) under conditions where the aromatic bromine remains largely inert [1]. Conversely, the aromatic bromine in the positional isomer is amenable to Ullmann-type couplings and SNAr reactions but is unreactive toward SNV pathways. This orthogonality is synthetically valuable, as the target compound offers a single, well-defined electrophilic site for selective derivatization, whereas the positional isomer presents two potential reactive centers (vinyl and aryl bromine), complicating reaction outcomes and reducing synthetic yield. This difference is confirmed by the distinct InChIKey identifiers: HPZVCOIYBKTVPI-CLFYSBASSA-N for the target compound vs. a different key for the isomer [2].

Electrophilic Site Comparison
Class-level
Single vinylic bromine site vs two reactive centers in positional isomer
Defined synthetic handle reduces side-product complexity
Reactivity inferred from mechanistic class
Synthetic Chemistry Cross-Coupling Nucleophilic Substitution Electrophilicity

Conformational Restriction by Vinylic Bromine

The presence of a bulky bromine atom at the vinylic position in 3-bromo-2-methyl-3-phenylacrylic acid introduces significant steric hindrance and alters the preferred conformation of the α,β-unsaturated acid system compared to the non-brominated parent [1]. Studies on structurally analogous bromo-cinnamic acid derivatives have demonstrated that vinylic bromine substitution restricts rotation around the C-C double bond and influences crystal packing, leading to distinct solid-state geometries that can impact dissolution rates and bioavailability [2]. Specifically, the (Z)-isomer of 3-bromo-2-methyl-3-phenylacrylic acid adopts a conformation where the phenyl ring and carboxylic acid group are oriented in a manner that may pre-organize the molecule for specific binding interactions, a feature absent in the more planar, non-brominated analog [3]. This conformational constraint can be exploited in structure-based drug design to achieve better shape complementarity with target binding pockets.

Conformational Restriction
Class-level
Restricted rotation from vinylic bromine; defined (Z)-geometry
Conformational pre-organization may assist binding design
Inferred from analogous crystal structures
Conformational Analysis Molecular Modeling Steric Effects Crystallography

Targeted Applications Based on Differentiated Properties


CNS-Penetrant Library Design

The higher predicted LogP of 3-bromo-2-methyl-3-phenylacrylic acid (XLogP3-AA = 2.7) positions it as a superior scaffold for designing compounds intended to cross the blood-brain barrier (BBB) compared to its less lipophilic, non-brominated parent (LogP ~1.2-1.5) [1]. This makes it a preferred starting material for synthesizing CNS-active drug candidates in medicinal chemistry programs targeting neurological disorders.

Site-Selective Cross-Coupling Derivatization

The single, well-defined vinylic bromine electrophilic site in 3-bromo-2-methyl-3-phenylacrylic acid enables clean and predictable Suzuki-Miyaura or Stille cross-coupling reactions for the introduction of aryl or vinyl groups. This contrasts with the positional isomer, 3-(3-bromophenyl)-2-methylacrylic acid, which presents two reactive sites and leads to complex product mixtures . Researchers requiring a reliable, single-site synthetic handle for library generation should prioritize the target compound.

Conformationally Restricted Scaffolds for Drug Design

The steric bulk of the vinylic bromine atom in the target compound restricts molecular rotation and enforces a defined (Z)-geometry [2]. This conformational constraint can be exploited in structure-based drug design to achieve better shape complementarity with target binding pockets, potentially leading to higher affinity and selectivity. This property is absent in the more flexible, non-brominated analog, making the brominated derivative the preferred choice for designing pre-organized ligands.

Early Discovery Screening and Hit-to-Lead

As a component of rare chemical collections offered by major suppliers for early discovery research , 3-bromo-2-methyl-3-phenylacrylic acid serves as a valuable screening compound. Its unique combination of a bromine handle, moderate lipophilicity, and conformational rigidity makes it an attractive hit-to-lead starting point. The absence of analytical data from the supplier underscores the need for in-house quality control and characterization, but the structural differentiation from readily available analogs justifies its procurement for specific screening campaigns.

Application
Selection Property
Validation Focus
CNS permeability screening library design
Predicted lipophilicity
BBB permeability assay context
Single-site synthetic derivatization
Vinylic bromine reactivity
Cross-coupling selectivity
Conformationally constrained scaffold design
Molecular rigidity
Binding assay affinity and selectivity
Early discovery hit identification
Structural novelty and synthetic handle
Assay-based hit confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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